(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is also referred to as Eglumegad in some scientific literature . It has a molecular formula of C8H11NO4 and a molecular weight of 185.18 g/mol . The compound is characterized by its two carboxylic acid groups and an amino group attached to a bicyclic hexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid involves several steps. One common method includes the following steps :
- Dissolving caprolactam in dimethyl sulfoxide.
- Adding (1R,2R,5S,6R)-2-tert-butylsulfonic acid to the solution.
- Crystallizing and purifying the product to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the compound, which is relatively stable at room temperature but should be protected from direct sunlight and air exposure .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic
Properties
IUPAC Name |
(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-15-8(12)6-5-3-4-10(11,7(5)6)9(13)14/h5-7H,2-4,11H2,1H3,(H,13,14)/t5-,6-,7-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTZAQREDXFANY-QFNGTQGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(CC2)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2[C@@H]1[C@@](CC2)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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